![molecular formula C11H16N4O2S B14595067 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-14-6](/img/structure/B14595067.png)
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with 2-(morpholin-4-yl)ethanol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Applications De Recherche Scientifique
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical research.
Mécanisme D'action
The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known anti-tubercular drug that shares a similar pyrazine core structure.
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile: Another compound with a similar structure but different functional groups, which may result in different biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and share structural similarities with this compound.
Propriétés
Numéro CAS |
61280-14-6 |
|---|---|
Formule moléculaire |
C11H16N4O2S |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
6-(2-morpholin-4-ylethoxy)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4O2S/c12-11(18)9-7-13-8-10(14-9)17-6-3-15-1-4-16-5-2-15/h7-8H,1-6H2,(H2,12,18) |
Clé InChI |
XPHAZRIIAZWSDE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=NC(=CN=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

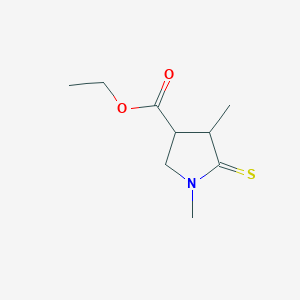
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

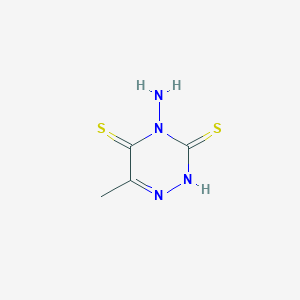
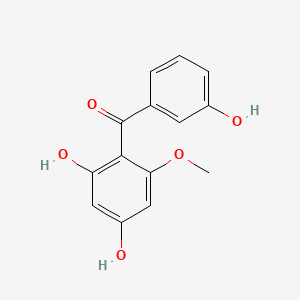
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)

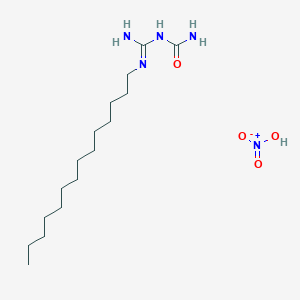
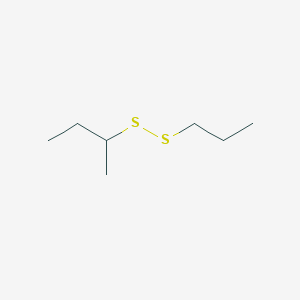
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
